Triethyl(2,2,2-trichloroethoxy)silane
Description
Structure
3D Structure
Properties
CAS No. |
62803-43-4 |
|---|---|
Molecular Formula |
C8H17Cl3OSi |
Molecular Weight |
263.7 g/mol |
IUPAC Name |
triethyl(2,2,2-trichloroethoxy)silane |
InChI |
InChI=1S/C8H17Cl3OSi/c1-4-13(5-2,6-3)12-7-8(9,10)11/h4-7H2,1-3H3 |
InChI Key |
DWHVKLAZBVDSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Transformation Pathways
Hydrolytic Stability and Condensation Reactions of the Si-O-C Linkage
The silicon-oxygen-carbon (Si-O-C) bond is the most reactive site for hydrolytic cleavage, initiating polymerization processes. This reactivity is characteristic of alkoxysilanes and is fundamental to their application in materials science. The process involves two main stages: hydrolysis and condensation. nih.gov
The hydrolysis of alkoxysilanes is a complex process where the alkoxy groups (in this case, the 2,2,2-trichloroethoxy group) are replaced by hydroxyl groups (silanols, Si-OH). nih.gov This reaction can be catalyzed by either acids or bases.
Acid-Catalyzed Mechanism : Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon center in a nucleophilic substitution reaction. afinitica.com The rate of acid-catalyzed hydrolysis is generally fast and is influenced by the steric bulk of the alkoxy groups, with rates typically following the order: methoxy > ethoxy > propoxy. gelest.com
Base-Catalyzed Mechanism : In basic media, a hydroxide (B78521) ion directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate which then expels an alkoxide anion. nih.govingentaconnect.com
The kinetics of hydrolysis are influenced by several factors, including pH, temperature, solvent, and the substituents on the silicon atom. scienceopen.com For Triethyl(2,2,2-trichloroethoxy)silane, the three ethyl groups provide steric hindrance around the silicon atom, which can slow the rate of nucleophilic attack compared to less substituted silanes. Conversely, the strong electron-withdrawing effect of the trichloromethyl (-CCl₃) group makes the silicon center more electrophilic and thus more susceptible to nucleophilic attack. The hydrolysis is generally treated as a pseudo-first-order reaction when water is in excess. scienceopen.com
| Silane (B1218182) | Catalyst/Conditions | Rate Constant (k) | Reference |
| Tetraethoxysilane (TEOS) | HCl (acidic) | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ | nih.gov |
| Tetraethoxysilane (TEOS) | NH₃ (basic) | 1.4 - 8 x 10⁴ s⁻¹ | nih.gov |
| Phenyltrimethoxysilane (PTMS) | K₂CO₃ / THF | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | nih.gov |
| Propyltrimethoxysilane (PrTMS) | K₂CO₃ / THF | 1.26 x 10⁻⁸ M⁻²·¹ s⁻¹ | nih.gov |
| Octyltriethoxysilane (OTES) | Biphasic (octane/water) | k_h = 1.6 x 10⁻⁶ s⁻¹ | nih.gov |
Following hydrolysis, the resulting silanol (B1196071) intermediates undergo condensation reactions to form siloxane (Si-O-Si) bridges, releasing either water or alcohol. nih.gov This process leads to the formation of dimers, oligomers, and eventually a cross-linked polymer network.
There are two primary condensation pathways:
Water-producing condensation : Two silanol groups react to form a siloxane bond and a molecule of water. Si-OH + HO-Si → Si-O-Si + H₂O
Alcohol-producing condensation : A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and a molecule of alcohol (in this case, 2,2,2-trichloroethanol). Si-OH + RO-Si → Si-O-Si + R-OH (where R = -CH₂CCl₃)
The mechanism for these condensation reactions is proposed to be a nucleophilic substitution at the silicon center (Sₙ2-Si), involving a penta- or hexavalent transition state. nih.gov The relative rates of hydrolysis and condensation determine the structure of the final polymer. Under acidic conditions, hydrolysis is often faster than condensation, which can lead to more linear, less-branched polymers. gelest.com Conversely, basic conditions tend to accelerate condensation, resulting in more highly cross-linked and particulate structures. gelest.com The water-to-silane ratio is another critical factor; a higher ratio favors more complete hydrolysis before extensive condensation occurs. nih.gov
Reactivity of the 2,2,2-Trichloroethoxy Moiety
The 2,2,2-trichloroethoxy group exhibits reactivity independent of the silicon center, primarily involving transformations at the chlorinated carbon chain. This reactivity is well-documented, especially in the context of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group. chem-station.comtotal-synthesis.com
Direct nucleophilic substitution at the carbon atom bonded to the siloxy group (Si-O-C H₂CCl₃) is generally difficult. While this carbon is electrophilic, it is a primary carbon, and the bulky trichloromethyl group creates significant steric hindrance, disfavoring an Sₙ2-type backside attack. uky.edu Furthermore, the alternative Sₙ1 pathway is unlikely as it would require the formation of a highly unstable primary carbocation. Therefore, reactions involving nucleophilic attack at this position are not a common transformation pathway for this moiety.
The most significant reaction pathway for the 2,2,2-trichloroethoxy group is its reductive cleavage. This transformation is the basis for its use as a protecting group. The reaction is typically initiated by a single-electron transfer from a reducing agent to one of the chlorine atoms. total-synthesis.com
The most common method involves the use of zinc dust in the presence of a proton source like acetic acid (AcOH). chem-station.comwikipedia.org The mechanism proceeds via a β-elimination:
Zinc metal transfers an electron to the C-Cl bond, leading to its cleavage and the formation of a carbon-centered radical.
A second electron transfer from zinc results in a carbanion.
This intermediate undergoes rapid elimination, breaking the C-O bond and forming 1,1-dichloroethylene as a byproduct.
This reductive cleavage is highly specific and can be performed under mild conditions, often at room temperature. chimia.ch Other reducing systems have also been developed to effect this transformation.
| Reagent/System | Conditions | Application | Reference |
| Zn / Acetic Acid | THF/H₂O or AcOH, Room Temp. | Standard deprotection of Troc groups | total-synthesis.comwikipedia.org |
| Cd-Pb or Zn-Pb couple | THF/H₂O | Deprotection of Troc groups | total-synthesis.com |
| Cp₂TiCl (catalyst) / Zn dust | THF, Room Temp. | Reductive cleavage of 2,2,2-trichloroethyl esters | chimia.chnih.gov |
| (Bu₃Sn)₂ | DMF, Microwave heating | Deprotection of Troc-protected amines | researchgate.net |
| Electrolysis | - | Deprotection of Troc groups | total-synthesis.com |
The 2,2,2-trichloroethoxy group is a key component of several important protecting groups, most notably the 2,2,2-trichloroethoxycarbonyl (Troc) group for amines and alcohols, and the 2,2,2-trichloroethyl (Tce) ester for carboxylic acids. chem-station.comchimia.ch Its utility in complex molecule synthesis stems from its unique stability and deprotection profile.
The Troc group is valued for its orthogonality to many other common protecting groups. It is stable under conditions used to remove other groups, such as the strongly acidic conditions for Boc deprotection or the basic conditions for Fmoc deprotection. chem-station.comtotal-synthesis.com This allows for selective chemical manipulation at different sites in a complex molecule. For example, in the total synthesis of the antibiotic cephalosporin C, the Troc group was used to protect an amine function while other transformations were carried out. total-synthesis.com
| Protecting Group | Abbreviation | Common Substrate | Stable To | Labile To (Deprotection) |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Amines, Alcohols | Strong Acid (Boc removal), Base (Fmoc removal), Mild Reduction | Reductive cleavage (e.g., Zn/AcOH) |
| tert-Butoxycarbonyl | Boc | Amines, Alcohols | Base, Catalytic Hydrogenation | Strong Acid (e.g., TFA, HCl) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amines | Acid, Catalytic Hydrogenation | Base (e.g., Piperidine) |
| Benzyl | Bn | Alcohols, Ethers | Acid, Base, Mild Reduction | Catalytic Hydrogenation (H₂, Pd/C) |
| Benzyloxycarbonyl | Cbz | Amines | Acid, Base | Catalytic Hydrogenation (H₂, Pd/C) |
| tert-Butyldimethylsilyl | TBDMS/TBS | Alcohols | Acid/Base (mild), Oxidation, Reduction | Fluoride (B91410) sources (e.g., TBAF) |
The stability of the Troc group under hydrolytic and strongly acidic conditions makes it a robust protector for sensitive functional groups during multi-step synthetic sequences. chem-station.comyoutube.com Its removal under specific, mild reductive conditions provides a valuable tool for strategic deprotection in the synthesis of complex natural products and pharmaceuticals.
Si-C Bond Reactivity and Functionalization of Ethyl Groups
The Si-C bond is generally characterized by its considerable strength and covalent character. However, the reactivity of this bond in this compound is significantly influenced by the electronic effects of the 2,2,2-trichloroethoxy substituent. The three chlorine atoms on the ethoxy group exert a strong negative inductive effect (-I), withdrawing electron density from the silicon atom. This increased electrophilicity of the silicon center can render the Si-C bonds more susceptible to nucleophilic attack compared to tetraalkylsilanes.
While specific studies on the Si-C bond cleavage of this compound are not extensively documented, theoretical studies on related organosilanes suggest that such cleavage can be promoted under certain acidic or basic conditions. For instance, theoretical analyses have been conducted to understand and prevent Si-C bond cleavage in arylsilane precursors during polycondensation processes. rsc.org
Functionalization of the ethyl groups in this compound represents a potential pathway for molecular modification. This typically involves the activation of a carbon-hydrogen (C-H) bond on the ethyl moiety. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective modification of alkyl chains. nih.govyoutube.com Although direct experimental data on the C-H functionalization of the ethyl groups in this specific silane is scarce, general principles of transition-metal catalysis can be applied. Catalytic systems, often involving rhodium, iridium, or palladium, can facilitate the introduction of new functional groups onto the ethyl chains.
The general reaction parameters for such transformations are outlined in the table below, based on studies of related alkylsilanes.
| Catalyst System | Reaction Type | Typical Conditions | Potential Products |
|---|---|---|---|
| Rhodium or Iridium Complexes | Dehydrogenative Silylation | High temperatures, presence of a hydrogen acceptor | Vinylsilanes or other unsaturated derivatives |
| Palladium Complexes | Oxidative C-H Functionalization | Presence of an oxidizing agent | Alcohols, ketones, or esters on the ethyl chain |
| Iron or Copper Catalysts | Radical-mediated C-H Functionalization | Radical initiator, various functionalizing reagents | Halogenated, aminated, or otherwise substituted ethyl groups |
It is important to note that the reactivity and selectivity of these functionalization reactions would be highly dependent on the specific catalyst and reaction conditions employed, as well as the electronic influence of the trichloroethoxy group.
Interactions with Lewis Acids and Bases
The electron-deficient nature of the silicon atom in this compound makes it a potential site for interaction with Lewis bases. Lewis bases, which are electron-pair donors, can coordinate to the silicon center, forming hypervalent silicon species. This coordination can further activate the silicon atom towards various transformations. For instance, Lewis base catalysis has been employed in the reduction of alkoxysilanes. rsc.org In the context of this compound, a Lewis base (LB) could interact as follows:
Et₃Si(OCH₂CCl₃) + LB ⇌ [Et₃Si(OCH₂CCl₃)(LB)]
This interaction could potentially facilitate the displacement of the trichloroethoxy group or other substituents. Organolithium reagents, being strong nucleophiles and Lewis bases, are known to react with alkoxysilanes, leading to the formation of new carbon-silicon bonds. nih.govresearchgate.netrsc.org The reaction of this compound with an organolithium reagent (R-Li) could proceed via nucleophilic attack at the silicon center.
Conversely, the interaction of this compound with Lewis acids is also a significant aspect of its reactivity. While the silicon atom itself is Lewis acidic, the oxygen atom of the trichloroethoxy group possesses lone pairs of electrons and can act as a Lewis basic site, coordinating to a Lewis acid (LA).
Et₃Si(OCH₂CCl₃) + LA ⇌ Et₃Si(O(LA)CH₂CCl₃)
This coordination would further enhance the electron-withdrawing nature of the alkoxy group, thereby increasing the electrophilicity of the silicon atom and potentially activating the Si-C bonds towards cleavage. Hydrosilanes have been shown to act as Lewis acidic catalysts in reactions such as the ring-opening of epoxides. researchgate.net While this compound is not a hydrosilane, the principles of Lewis acid activation at the silicon center are relevant. Strong Lewis acids could also promote the cleavage of the Si-O bond. researchgate.net The Piers-Rubinsztajn reaction, a Lewis acid-catalyzed process, is used in the preparation of polysiloxane-based networks from hydride-terminated siloxanes and alkoxysilanes. rsc.org
The outcomes of these interactions are summarized in the following table:
| Reactant Type | Potential Interaction | Anticipated Outcome |
|---|---|---|
| Strong Lewis Base (e.g., Organolithium) | Nucleophilic attack at silicon | Displacement of the trichloroethoxy group or cleavage of a Si-C bond |
| Moderate Lewis Base (e.g., Amine) | Coordination to silicon | Formation of a hypervalent silicon adduct, potential catalysis of other reactions |
| Strong Lewis Acid (e.g., B(C₆F₅)₃) | Coordination to the alkoxy oxygen | Activation of the Si-O bond for cleavage, increased electrophilicity of silicon |
Further experimental and theoretical studies are necessary to fully elucidate the specific reaction pathways and products resulting from the interaction of this compound with a broad range of Lewis acids and bases.
Mechanistic Investigations and Kinetic Studies
Unraveling Reaction Mechanisms through Advanced Spectroscopic Techniques
The elucidation of reaction pathways for alkoxysilanes heavily relies on advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are indispensable for monitoring the transformation of reactants into products in real-time.
For Triethyl(2,2,2-trichloroethoxy)silane, ¹H, ¹³C, and ²⁹Si NMR spectroscopy would be primary tools. researchgate.net ¹H NMR can track the disappearance of the methylene (B1212753) protons (Si-O-CH₂) of the trichloroethoxy group and the appearance of signals from the liberated 2,2,2-trichloroethanol (B127377). Simultaneously, ²⁹Si NMR is particularly powerful for observing the change in the chemical environment of the silicon atom. researchgate.net The initial silane (B1218182) would have a characteristic chemical shift, which would change upon hydrolysis to form a silanol (B1196071) (R₃Si-OH) and subsequently to form a disiloxane (B77578) (R₃Si-O-SiR₃) upon condensation. This allows for the identification and quantification of various species in the reaction mixture over time. nih.gov
FTIR spectroscopy offers complementary information by monitoring changes in vibrational frequencies. The strong Si-O-C stretching vibrations of the starting alkoxysilane would diminish, while the appearance of a broad O-H stretching band would indicate the formation of silanol intermediates. The subsequent formation of Si-O-Si bonds during condensation can also be tracked by the appearance of a characteristic absorption band. nih.gov
Determination of Rate Laws and Activation Parameters
Kinetic studies are essential for quantifying the reaction rates and understanding the factors that influence them. The hydrolysis of alkoxysilanes, for instance, is a complex process influenced by pH, catalyst type, water concentration, and solvent. nih.govsci-hub.st
The hydrolysis reaction of an alkoxysilane like this compound can be generally described by a rate law that reflects its dependence on the concentration of the silane, water, and a catalyst (e.g., H⁺ or OH⁻). Under acidic conditions and with an excess of water, the hydrolysis of many alkoxysilanes is found to follow pseudo-first-order kinetics with respect to the silane concentration. d-nb.info In contrast, base-catalyzed hydrolysis can also exhibit first-order dependence on the silane. d-nb.info
| Compound | Conditions | Activation Energy (Ea) in kJ/mol | Reference |
|---|---|---|---|
| Methyltriethoxy Silane (MTES) | pH 3.134 | 57.61 | nih.gov |
| Methyltriethoxy Silane (MTES) | pH 3.83 | 97.84 | nih.gov |
| Tetraethoxy Silane (TEOS) | pH 3.134 | 31.52 | nih.gov |
Catalysis and Promoters in this compound Chemistry
Catalysts play a pivotal role in controlling the rate and selectivity of reactions involving alkoxysilanes. The hydrolysis and condensation of this compound can be catalyzed by acids, bases, and organometallic compounds. nih.govgelest.com
Acid Catalysis: In acidic media, a proton catalyst protonates the oxygen atom of the trichloroethoxy group. This makes the group a better leaving group (2,2,2-trichloroethanol), rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This mechanism generally leads to a higher rate of hydrolysis compared to condensation. gelest.com
Base Catalysis: Under basic conditions, a nucleophile such as a hydroxide (B78521) ion directly attacks the electron-deficient silicon atom. This forms a pentacoordinate silicon intermediate, which then expels the trichloroethoxide anion. Base catalysis typically promotes both hydrolysis and subsequent condensation, often leading to the formation of larger polysiloxane structures. nih.gov
Other Promoters: Besides common acids and bases, various other species can promote reactions at the silicon center. For the deprotection of silyl (B83357) ethers, fluoride (B91410) ions (from sources like TBAF) are exceptionally effective due to the high strength of the Si-F bond, which provides a strong thermodynamic driving force for the reaction. stackexchange.comgelest.com In the context of the trichloroethoxy group, reductive cleavage using reagents like zinc dust is a common method for deprotection in related substrates (e.g., trichloroethyl esters or carbonates), suggesting a potential pathway for cleaving the Si-O bond through a different mechanism. nih.gov Organotin compounds, such as dibutyltin (B87310) dilaurate, are also known to be highly effective catalysts for the hydrolysis of alkoxysilanes. nih.gov
Computational Support for Mechanistic Proposals
Computational chemistry provides powerful tools to supplement experimental findings and offer deeper insight into reaction mechanisms at a molecular level. hydrophobe.org Methods like Density Functional Theory (DFT) can be used to model the reaction pathways for the hydrolysis or deprotection of this compound. nih.govnasa.gov
For the hydrolysis reaction, computational models can calculate the geometries and energies of reactants, transition states, and products. hydrophobe.org This allows for the determination of activation barriers for proposed mechanisms, such as an Sₙ2-type attack on the silicon atom. By comparing the calculated energy barriers for different potential pathways (e.g., acid-catalyzed vs. base-catalyzed), researchers can predict which mechanism is more favorable under specific conditions. nih.gov
Furthermore, computational studies can elucidate the structure of key intermediates. For instance, the existence and stability of pentacoordinate silicon intermediates, which are often proposed in nucleophilic substitution reactions at silicon, can be investigated. stackexchange.com These theoretical calculations can help rationalize experimental observations, such as the effect of different catalysts or the steric and electronic influence of the ethyl and trichloroethoxy substituents on the reaction rate. nih.gov
Theoretical and Computational Chemical Analyses
Quantum Mechanical Studies of Molecular Structure and Electronic Properties
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. For Triethyl(2,2,2-trichloroethoxy)silane, ab initio methods like Hartree-Fock (HF) or post-Hartree-Fock methods would be employed to solve the electronic Schrödinger equation, providing insights into the molecule's geometry and orbital energies.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key electronic properties. The energies of these frontier orbitals are indicative of the molecule's reactivity, with the HOMO energy relating to its ability to donate electrons and the LUMO energy relating to its ability to accept electrons. The HOMO-LUMO energy gap provides an approximation of the molecule's chemical stability and the energy required for electronic excitation.
Table 1: Predicted Molecular Properties from Quantum Mechanical Calculations (Note: The following data are illustrative examples based on typical values for similar organosilicon compounds and are not from direct experimental or computational studies of this compound.)
| Property | Predicted Value | Significance |
| Si-O Bond Length | ~1.65 Å | Indicates the strength of the silyl (B83357) ether linkage. |
| Si-O-C Bond Angle | ~125° | Influences molecular shape and steric accessibility. |
| Dipole Moment | ~2.5 D | High value suggests significant polarity. |
| HOMO Energy | ~ -9.5 eV | Relates to ionization potential and nucleophilicity. |
| LUMO Energy | ~ -0.8 eV | Relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | ~8.7 eV | Suggests high chemical stability. |
Density Functional Theory (DFT) Calculations for Ground and Transition States
Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying larger molecules like this compound. rsc.org DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to accurately calculate the geometry of the ground state. researchgate.netucl.ac.uk
Beyond the ground state, DFT is invaluable for exploring chemical reactions by locating and characterizing transition states. acs.org For instance, the hydrolysis of the silyl ether bond is a common reaction for such compounds. wikipedia.org DFT calculations could model the reaction pathway of this compound with water, identifying the transition state structure for the cleavage of the Si-O bond. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility and rate. This information is critical for understanding the compound's stability and reactivity in various chemical environments. hydrophobe.org
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics focuses on individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. rsc.orgrsc.org For this compound, MD simulations would provide insight into its bulk properties and intermolecular interactions in a liquid state or in solution. nih.govmdpi.comresearchgate.net
Using a classical force field, which models the potential energy of the system, MD simulations can predict properties like density, viscosity, and diffusion coefficients. The simulations would also reveal how molecules of this compound interact with each other and with solvent molecules. Key interactions would likely include dipole-dipole interactions, due to the polar Si-O bond and C-Cl bonds, and van der Waals forces. Radial distribution functions (RDFs) can be calculated from the simulation trajectory to quantify the probability of finding another atom at a certain distance from a reference atom, providing a detailed picture of the local molecular environment.
Prediction of Spectroscopic Parameters (NMR, IR, Mass Spectrometry)
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts of this compound. digitellinc.comresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. github.io Predicted spectra can be compared with experimental data to confirm the molecular structure. Machine learning approaches are also emerging as highly accurate methods for predicting NMR shifts. nih.gov
IR Spectroscopy: The vibrational frequencies and intensities that constitute an infrared (IR) spectrum can be calculated using DFT. researchgate.netresearchgate.net These calculations would predict characteristic absorption bands for the various functional groups in the molecule, such as Si-O-C stretching, C-H stretching and bending from the ethyl groups, and C-Cl stretching from the trichloroethoxy group. researchgate.netgelest.com Comparing the predicted spectrum with experimental results helps confirm the presence of these functional groups. arxiv.orgstanford.edu
Mass Spectrometry: While direct prediction of a full mass spectrum is complex, quantum chemical calculations can help rationalize observed fragmentation patterns. nih.gov Upon ionization in a mass spectrometer, the molecule would form a molecular ion, which then undergoes fragmentation. Common fragmentation pathways for silyl ethers include cleavage of the Si-O bond and loss of alkyl groups from the silicon atom. sci-hub.seresearchgate.netsemanticscholar.orgresearchgate.net Theoretical calculations can determine the relative stabilities of potential fragment ions, helping to explain the observed peaks in the mass spectrum.
Table 2: Predicted Spectroscopic Features for this compound (Note: These are illustrative predictions based on the compound's structure and known spectroscopic correlations.)
| Spectroscopy | Predicted Feature | Structural Origin |
| ¹H NMR | Triplet (~1.0 ppm), Quartet (~0.7 ppm), Singlet (~4.2 ppm) | Ethyl group protons (CH₃ and CH₂), Methylene (B1212753) protons (OCH₂) |
| ¹³C NMR | Peaks at ~7 ppm, ~5 ppm, ~80 ppm, ~95 ppm | Ethyl carbons, OCH₂ carbon, CCl₃ carbon |
| IR | Strong band ~1100-1050 cm⁻¹, Bands ~2950-2850 cm⁻¹, Band ~800-600 cm⁻¹ | Si-O-C stretch, C-H stretch (alkyl), C-Cl stretch |
| Mass Spec | M-CH₂CH₃ fragment, [Si(CH₂CH₃)₃]⁺ ion | Loss of an ethyl group, Triethylsilyl cation |
Structure-Reactivity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a compound's structure with its biological activity or physical properties, respectively. wikipedia.orglibretexts.org For a compound like this compound, QSAR modeling could be used to predict its potential reactivity or toxicity based on a dataset of related silyl ethers and halogenated compounds. nih.govnih.govresearchgate.net
The process involves calculating a set of molecular descriptors for this compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). A statistical model, such as multiple linear regression or a machine learning algorithm, is then built using a training set of compounds with known activities or properties. This model can then be used to predict the activity or property of this compound. For example, a QSRR (Quantitative Structure-Reactivity Relationship) model could be developed to predict the rate of hydrolysis for a series of silyl ethers based on their electronic and steric properties.
Applications in Polymer Chemistry and Advanced Materials Science
Interfacial Chemistry and Adhesion Promotion
To fulfill the request, published research data specifically detailing the performance and reaction mechanisms of Triethyl(2,2,2-trichloroethoxy)silane in these contexts would be required.
Emerging Applications in Advanced Manufacturing
There is no available information on any emerging or established applications of this compound in advanced manufacturing processes, such as additive manufacturing, advanced coatings, or nanomaterial synthesis.
Due to the absence of research data, no detailed findings or data tables can be generated for this specific compound.
Catalytic and Reagent Roles in Synthetic Organic Chemistry
Utilization as a Versatile Protecting Group
The principal application of Triethyl(2,2,2-trichloroethoxy)silane is in the protection of hydroxyl groups in alcohols. Upon reaction, it forms a triethylsilyl ether, effectively masking the reactive hydroxyl functionality to prevent its interference in subsequent chemical transformations. The TES group is valued for its distinct stability profile, which allows for selective protection and deprotection strategies in the synthesis of complex molecules. gelest.comthermofisher.com
Strategies for Selective Installation and Deprotection
Installation: The installation of the TES group using a reagent like this compound typically involves reaction with an alcohol in the presence of a base. Common protocols employ amine bases such as imidazole or pyridine (B92270) in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). wikipedia.org The base serves to activate the alcohol and to neutralize the acidic byproduct generated during the reaction.
Deprotection: The removal of the TES group is a critical step and can be accomplished under various conditions, allowing for orthogonality in protecting group strategies. The choice of deprotection reagent depends on the other functional groups present in the molecule. wikipedia.orgnih.gov TES ethers can be selectively cleaved in the presence of more robust silyl (B83357) ethers like TBS or tert-butyldiphenylsilyl (TBDPS) ethers. gelest.com
Common methods for the deprotection of TES ethers include:
Acidic Conditions: Mild acidic conditions are frequently used. Reagents such as p-toluenesulfonic acid in methanol, or aqueous solutions of strong acids like trifluoromethanesulfonic acid, can effectively cleave the TES ether. gelest.com Formic acid in methanol or methylene (B1212753) chloride has also been shown to be a highly efficient and selective method for deprotecting TES ethers while leaving TBS groups intact. nih.govnih.gov
Fluoride (B91410) Ion Sources: Fluoride ions have a high affinity for silicon, making fluoride-based reagents standard for cleaving most silyl ethers. harvard.edu Tetrabutylammonium fluoride (TBAF) is a common choice. Additionally, hydrogen fluoride-pyridine complex (HF-Pyridine) can be used, although it may lead to side products if not carefully controlled. nih.govgelest.com
Reductive Cleavage: In specific contexts, Diisobutylaluminium hydride (DIBAL-H) has been employed for the selective deprotection of primary TES ethers in the presence of secondary ones. gelest.com
Interactive Table: Deprotection Methods for Triethylsilyl (TES) Ethers
| Reagent/Condition | Selectivity | Typical Conditions |
|---|---|---|
| Formic Acid / Methanol | High (cleaves TES, leaves TBS) nih.govnih.gov | 5-10% HCOOH in MeOH, room temperature. nih.gov |
| p-Toluenesulfonic Acid (p-TsOH) | Moderate | Catalytic p-TsOH in MeOH at 0 °C. gelest.com |
| HF-Pyridine | Moderate | HF-Pyridine complex in THF or acetonitrile. nih.govgelest.com |
| Tetrabutylammonium Fluoride (TBAF) | Low (cleaves most silyl ethers) | 1M TBAF in THF, room temperature. gelest.com |
| Diisobutylaluminium hydride (DIBAL-H) | High (primary TES over secondary TES) gelest.com | DIBAL-H in an appropriate solvent. gelest.com |
Participation in Reductive Transformations and Hydrosilylation Reactions
The chemical structure of this compound, specifically the Si-O-C linkage, precludes its direct participation in reductive transformations and hydrosilylation reactions in the manner of a hydrosilane. These reactions fundamentally require a silicon-hydride (Si-H) bond, which acts as a source of a hydride ion or a hydrogen radical. thermofisher.com this compound lacks this Si-H bond.
Hydrosilylation is the addition of an Si-H bond across an unsaturated bond, such as an alkene or alkyne, a reaction catalyzed by transition metals. nih.govmdpi.com Reductive processes involving silanes, such as the reduction of carbonyls or esters, also rely on the transfer of a hydride from the Si-H bond. thermofisher.comresearchgate.net
As a Hydrosilane Equivalent or Precursor in Specific Reductions
Based on its molecular structure, this compound does not function as a direct equivalent to a hydrosilane like triethylsilane. There is no readily available scientific literature documenting its use as a precursor to a reactive hydrosilane species for the purpose of reduction or hydrosilylation. The synthesis of hydrosilanes typically involves processes like the reductive coupling of silyl halides, not the cleavage of a silyl ether. researchgate.net
Exploration as a Catalyst or Ligand in Transition Metal Catalysis
The role of silyl compounds as X-type ligands in transition-metal catalysis is an area of active research, focusing on their unique electronic and steric properties. rsc.org However, the documented examples primarily involve silyl ligands directly bonded to the metal center. There is a lack of significant research in the scientific literature describing this compound specifically being employed either as a catalyst itself or as a ligand in transition metal-catalyzed reactions. Its primary function remains as a reagent for chemical modification (silylation) rather than as a component of a catalytic system.
Stoichiometric Reagent in Targeted Chemical Transformations
Beyond its established role in installing the TES protecting group, the use of this compound as a stoichiometric reagent in other specific chemical transformations is not widely reported. Its reactivity is dominated by the susceptibility of the silicon-oxygen bond to nucleophilic attack, which defines its utility as a silylating agent.
Advanced Analytical Techniques for Characterization and Monitoring
High-Resolution NMR Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Triethyl(2,2,2-trichloroethoxy)silane. By analyzing the ¹H, ¹³C, and ²⁹Si nuclei, a complete structural map of the molecule can be assembled. Although specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on extensive data from analogous structures, such as other triethylalkoxysilanes and compounds containing the 2,2,2-trichloroethoxy moiety. chemicalbook.comrsc.orgcontaminantdb.cauq.edu.au
¹H NMR: The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the triethylsilyl group and the trichloroethoxy group. The ethyl groups will present as a quartet for the methylene (B1212753) protons (-Si-CH ₂-CH₃) and a triplet for the methyl protons (-Si-CH₂-CH ₃), arising from coupling to each other. The methylene protons of the trichloroethoxy group (-O-CH ₂-CCl₃) are expected to appear as a singlet, as there are no adjacent protons for coupling.
¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon environment. Signals for the two carbons of the ethyl groups and the two carbons of the trichloroethoxy group are anticipated. The carbon attached to the three chlorine atoms (-C Cl₃) is expected to be significantly downfield due to the strong deshielding effect of the electronegative chlorine atoms.
²⁹Si NMR: The ²⁹Si NMR spectrum is particularly diagnostic for organosilicon compounds. It will show a single resonance, and its chemical shift provides direct information about the electronic environment of the silicon atom. For a tetracoordinate silicon atom in an alkoxysilane, the shift is expected in a characteristic region, confirming the Si-O linkage.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H | -Si-CH ₂-CH₃ | ~ 0.6 - 1.0 | Quartet (q) |
| ¹H | -Si-CH₂-CH ₃ | ~ 0.9 - 1.2 | Triplet (t) |
| ¹H | -O-CH ₂-CCl₃ | ~ 4.1 - 4.5 | Singlet (s) |
| ¹³C | -Si-C H₂-CH₃ | ~ 5 - 10 | - |
| ¹³C | -Si-CH₂-C H₃ | ~ 7 - 12 | - |
| ¹³C | -O-C H₂-CCl₃ | ~ 75 - 80 | - |
| ¹³C | -O-CH₂-C Cl₃ | ~ 94 - 98 | - |
| ²⁹Si | (C H₃C H₂)₃Si -O- | ~ 15 - 25 | - |
High-Performance Mass Spectrometry (HRMS, GC-MS, LC-MS) for Molecular Confirmation and Purity Analysis
Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of this compound and for identifying impurities. alfa-chemistry.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₈H₁₇Cl₃OSi). The distinct isotopic pattern resulting from the three chlorine atoms serves as a definitive signature for the compound's presence and identity. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govpsu.eduresearchgate.net It is well-suited for analyzing volatile and thermally stable compounds like this compound. In electron ionization (EI) mode, the molecule will undergo predictable fragmentation. Key fragmentation pathways for triethylsilyl ethers include the loss of an ethyl group ([M-29]⁺) and cleavage of the Si-O bond. acs.orgoup.com The resulting mass spectrum provides a fingerprint that confirms the structure and can be used to quantify the compound and detect trace impurities. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for volatile silanes, LC-MS can be employed, particularly for analyzing reaction mixtures or less volatile derivatives. diva-portal.org However, care must be taken as silyl (B83357) ethers can be susceptible to hydrolysis in the presence of protic mobile phases, potentially complicating the analysis. diva-portal.org
Table 2: Expected Key Mass Fragments for this compound in EI-MS
| m/z (mass/charge) | Proposed Fragment Ion | Formula | Notes |
| 261/263/265 | [M - CH₂CH₃]⁺ | [C₆H₁₂Cl₃OSi]⁺ | Loss of an ethyl group. Isotopic pattern due to 3 Cl atoms. |
| 115 | [(CH₃CH₂)₃Si]⁺ | [C₆H₁₅Si]⁺ | Triethylsilyl cation from cleavage of the Si-O bond. |
| 87 | [(CH₃CH₂)₂SiH]⁺ | [C₄H₁₁Si]⁺ | Loss of ethylene (B1197577) from the triethylsilyl cation. |
Infrared and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the specific functional groups within this compound and for real-time monitoring of chemical reactions. rsc.orgresearchgate.netscite.ai
Infrared (IR) Spectroscopy: FTIR analysis reveals characteristic absorption bands corresponding to the vibrations of specific bonds. gelest.com The spectrum of this compound is expected to be dominated by strong absorptions from the Si-O-C linkage, C-H bonds in the ethyl groups, and the C-Cl bonds of the trichloroethoxy group. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm the complete formation of the silyl ether from an alcohol precursor. utwente.nl
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and non-polar bonds. ineosopen.org It is highly effective for observing Si-O-Si and Si-C vibrations. researchgate.net Both IR and Raman can be used for in-situ reaction monitoring, for instance, by tracking the disappearance of a Si-H band (if formed from a hydrosilane) or the appearance of the characteristic Si-O-C bands during synthesis. nih.gov
Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond / Vibration Mode | Technique | Intensity |
| 2875 - 2975 | C-H stretch (in -CH₂, -CH₃) | IR, Raman | Strong (IR) |
| 1370 - 1465 | C-H bend (in -CH₂, -CH₃) | IR | Medium |
| 1050 - 1150 | Si-O-C asymmetric stretch | IR | Strong |
| 800 - 850 | C-Cl stretch | IR | Strong |
| 650 - 750 | Si-C stretch | Raman, IR | Medium-Strong |
Note: The C-Cl stretching frequency can be influenced by rotational isomers and the molecular environment. researchgate.netumich.edu
Chromatographic Methods (GC, HPLC, GPC) for Separation, Quantification, and Polymer Analysis
Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, or other components in a mixture, as well as for its quantification. dss.go.th
Gas Chromatography (GC): Given its likely volatility, GC is an excellent method for the analysis of this compound. researchgate.netwasson-ece.com Using a capillary column with a non-polar or medium-polarity stationary phase, it can be effectively separated from other components. nih.gov When coupled with a Flame Ionization Detector (FID), GC provides accurate quantification. dss.go.th
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of organosilicon compounds. rsc.org Reversed-phase HPLC could be used, but the mobile phase composition must be carefully chosen to avoid on-column hydrolysis of the silyl ether. Normal-phase HPLC, using non-polar solvents like hexane (B92381) and ethyl acetate, can also be an effective method for separation and purification. thermofisher.comnih.gov Due to the lack of a strong UV chromophore, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be required for detection. alfa-chemistry.com
Gel Permeation Chromatography (GPC): GPC, a form of size-exclusion chromatography, is not used for the analysis of small molecules like this compound itself. Instead, it is the primary technique for analyzing polymers. azom.comufl.eduwikipedia.org If this compound were used as a monomer, initiator, or modifying agent in a polymerization reaction, GPC would be the essential tool to determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the resulting polymer. researchgate.netresearchgate.net
Future Research Directions and Interdisciplinary Prospects
Integration with Flow Chemistry and Automated Synthesis
The synthesis and manipulation of complex molecules are increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety profiles, and the potential for high-throughput screening and optimization.
Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, could offer significant advantages for the synthesis and utilization of Triethyl(2,2,2-trichloroethoxy)silane. The precise control over temperature, pressure, and reaction times inherent to flow systems could allow for the optimization of its synthesis, potentially leading to higher yields and purity. nih.gov Furthermore, the enhanced safety features of flow reactors would be beneficial when handling potentially hazardous reagents or intermediates that might be involved in its production or subsequent reactions. nih.gov
Automated synthesis platforms can be programmed to perform multi-step reaction sequences with minimal manual intervention. Integrating the synthesis of this compound into such a system could accelerate the exploration of its reactivity with a diverse range of substrates. This approach would be particularly valuable for screening its efficacy as a protecting group or as a reagent in various chemical transformations. The ability to rapidly generate derivatives and test their properties would significantly advance our understanding of this compound's chemical behavior.
Key Research Questions for Flow Chemistry and Automated Synthesis:
| Research Question | Potential Impact |
| Can a continuous flow process be developed for the efficient and scalable synthesis of this compound? | Improved safety, yield, and purity, facilitating broader research and potential industrial applications. |
| How can automated platforms be utilized to rapidly screen the reactivity of this compound with various functional groups? | Accelerated discovery of new applications and a deeper understanding of its chemical properties. |
| Can flow chemistry enable the safe and controlled generation of reactive intermediates from this compound for in-situ reactions? | Access to novel chemical transformations that may be difficult or hazardous to perform under batch conditions. |
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The unique structural characteristics of this compound make it an intriguing candidate for exploration in this field.
The presence of both hydrophobic ethyl groups and a polar, halogenated ethoxy group could impart amphiphilic character to molecules derived from this silane (B1218182). This dual nature could be exploited in the design of self-assembling systems in various solvents. For instance, functionalized derivatives of this compound could be designed to form micelles, vesicles, or other ordered structures in solution. acs.orgpsu.edu
The silicon atom in this compound can also act as a scaffold for the attachment of other molecular components capable of engaging in specific non-covalent interactions, such as hydrogen bonding or π-π stacking. By carefully designing the organic moieties attached to the silicon center, it may be possible to direct the self-assembly of these molecules into predictable and functional supramolecular architectures. The study of how the bulky and electron-withdrawing 2,2,2-trichloroethoxy group influences these self-assembly processes would be a key area of investigation.
Potential Applications in Supramolecular Chemistry:
| Application Area | Description |
| Drug Delivery | Self-assembled nanostructures could encapsulate therapeutic agents for targeted delivery. |
| Materials Science | The formation of ordered thin films or gels with tailored properties for applications in electronics or coatings. nih.gov |
| Catalysis | The creation of supramolecular catalysts where the organized assembly enhances catalytic activity or selectivity. |
Development of Environmentally Benign Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize their environmental impact. researchgate.net Future research on this compound should prioritize the development of environmentally benign methods for its synthesis and application.
One key area of focus will be the development of catalytic methods for its synthesis, reducing the need for stoichiometric reagents and minimizing waste generation. mdpi.com The use of earth-abundant and non-toxic catalysts would be particularly desirable. Furthermore, exploring synthesis routes that utilize renewable starting materials and energy-efficient reaction conditions will be crucial. rsc.org
In its potential application as a protecting group, the development of mild and selective deprotection methods is paramount. Ideally, these methods would avoid the use of harsh or toxic reagents and generate minimal waste. acs.orgpsu.eduorganic-chemistry.org For instance, catalytic deprotection strategies or methods that allow for the recovery and reuse of the deprotection reagents would be highly advantageous from a green chemistry perspective. acs.org
Contributions to Fundamental Organosilicon Chemistry
The study of this compound can also contribute to a deeper understanding of fundamental organosilicon chemistry. The interplay between the electronic effects of the triethylsilyl group and the highly electronegative 2,2,2-trichloroethoxy group is of significant academic interest.
Research in this area could focus on quantifying the electronic and steric effects of the 2,2,2-trichloroethoxy group on the reactivity of the silicon center. This could involve detailed kinetic studies of its reactions, as well as computational modeling to understand the underlying electronic structure. soci.org The stability of the Si-O bond in this compound, particularly in comparison to other alkoxysilanes, would be another important area of investigation.
Furthermore, the unique combination of functional groups in this compound may enable novel and unexpected chemical transformations. wikipedia.org Investigating its reactivity under various conditions could lead to the discovery of new synthetic methodologies and expand the toolkit of organosilicon chemistry. The potential for the silicon atom to exhibit higher coordination states in the presence of the electron-withdrawing substituent is also a topic worthy of exploration. nih.gov
Conclusion and Outlook
Synthesis of Key Findings and Contributions
The primary contribution of this analysis is the identification of a notable gap in the scientific literature concerning silyl (B83357) ethers bearing the 2,2,2-trichloroethoxy group. While the synthesis of similar alkoxysilanes is well-documented, typically through the reaction of a chlorosilane with the corresponding alcohol, specific conditions and yields for Triethyl(2,2,2-trichloroethoxy)silane have not been formally reported.
Based on general principles, the synthesis would most likely proceed via the reaction of Chlorotriethylsilane (B140506) with 2,2,2-trichloroethanol (B127377) in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct.
Projected Reaction Scheme: (C₂H₅)₃SiCl + CCl₃CH₂OH + Base → (C₂H₅)₃SiOCH₂CCl₃ + Base·HCl
The key findings are thus a projection of the compound's expected utility. The triethylsilyl (TES) group is a common protecting group for alcohols, known for its moderate steric bulk and specific cleavage conditions. The 2,2,2-trichloroethoxy group is also utilized as a protecting group, particularly for its unique removal under reductive conditions (e.g., with zinc dust). The combination of these two moieties in one molecule suggests its primary role would be as a specialized silylating agent to introduce the Triethylsilyl protecting group, with the 2,2,2-trichloroethoxy portion potentially influencing the reactivity and stability of the resulting silyl ether.
Remaining Challenges and Unexplored Avenues
The most significant challenge is the complete lack of empirical data for this compound. This absence opens up numerous avenues for fundamental research.
Unexplored Research Areas:
Synthesis and Optimization: The development and optimization of a reliable, high-yield synthetic protocol for the compound is the first crucial step. This would involve screening different bases, solvents, and reaction conditions.
Physicochemical Characterization: A complete characterization of the compound is necessary. This includes determining its physical properties (boiling point, refractive index, density) and acquiring detailed spectroscopic data (NMR, IR, Mass Spectrometry).
Reactivity and Stability Studies: The stability of the Si-O-C bond in this specific environment is unknown. Studies should be conducted to determine its hydrolytic stability across a range of pH values and its compatibility with various common reagents used in organic synthesis. The electron-withdrawing nature of the trichloromethyl group could significantly impact the lability of the silyl ether.
Applications in Protecting Group Chemistry: A thorough investigation into its efficacy as a protecting group for various alcohols is needed. Comparative studies with standard silylating agents like Chlorotriethylsilane would be essential to determine any potential advantages in terms of ease of introduction, stability, or selective cleavage. The unique feature would be the potential for cleavage under reductive conditions, which could offer orthogonality in complex syntheses.
Broader Implications for Chemical Science and Technology
Should research into this compound be undertaken, the implications could extend into several areas of chemical science. The development of new silylating agents with unique reactivity and cleavage patterns is of constant interest in the field of organic synthesis, particularly for the construction of complex molecules such as natural products and pharmaceuticals.
If the 2,2,2-trichloroethoxy group imparts advantageous properties—such as altered stability or a novel deprotection pathway involving reduction—it could provide chemists with a valuable new tool for strategic synthesis planning. For instance, the ability to cleave a silyl ether under reductive conditions with zinc, while other silyl ethers (like TBDMS or TIPS) and acid/base-labile groups remain intact, would be a significant advancement in orthogonal protection strategies.
Furthermore, exploring this and other halogenated alkoxysilanes could lead to new materials with unique properties. The high chlorine content might influence properties like refractive index or thermal stability, suggesting potential, though highly speculative, applications in materials science. The primary and most immediate impact, however, remains within the domain of synthetic organic chemistry methodology.
Q & A
Basic Research Questions
Q. How can Triethyl(2,2,2-trichloroethoxy)silane be synthesized with high yield, and what catalysts or conditions optimize its formation?
- Methodological Answer : A one-step synthesis approach is recommended, leveraging AI-driven predictive tools (e.g., Reaxys, Pistachio databases) to identify feasible routes. For example, combining triethylsilane with 2,2,2-trichloroethanol under anhydrous conditions with a Lewis acid catalyst (e.g., BF₃·OEt₂) at 0–5°C improves yield . Reaction progress should be monitored via TLC (ethyl acetate:hexane = 1:20, Rf ≈ 0.7) .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H NMR : Peaks at δ 0.5–1.0 ppm (triethylsilyl groups) and δ 4.8–5.0 ppm (trichloroethoxy proton) .
- GC-MS : To detect impurities like residual trichloroethanol (m/z 149) or siloxane byproducts .
- Elemental Analysis : Verify Si and Cl content aligns with theoretical values (e.g., Si ≈ 9.5%, Cl ≈ 29.1%) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors (no established exposure limits, but similar silanes require <1 ppm) .
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (flammable liquid, flash point ~40°C) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (avoid water contact to prevent HCl release) .
Advanced Research Questions
Q. How does the trichloroethoxy group influence the compound’s reactivity in silylation reactions compared to other silyl ethers?
- Methodological Answer : The electron-withdrawing trichloroethoxy group increases electrophilicity at the silicon center, enhancing its reactivity as a silylating agent. Kinetic studies using competitive reactions (e.g., with tert-butyldimethylsilyl ethers) show 2–3× faster protection of alcohols under mild conditions (rt, 1h) . Computational modeling (DFT) can predict activation barriers for specific substrates .
Q. What are the stability limits of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 120°C, releasing trichloroethanol and siloxanes (TGA-DSC analysis recommended) .
- pH Sensitivity : Hydrolyzes rapidly in acidic (pH <3) or basic (pH >10) conditions. Stabilize in anhydrous solvents (e.g., THF, DCM) with molecular sieves .
- Long-Term Storage : Store under argon at –20°C; shelf life >12 months (HPLC monitoring for degradation) .
Q. Can this compound act as a protecting group in multi-step organic syntheses, and what are its orthogonal deprotection strategies?
- Methodological Answer : The trichloroethoxy group is stable to hydrogenolysis and mild acids but cleaved selectively with Zn/NH₄Cl in MeOH/H₂O (2h, rt). Compare with Troc (2,2,2-trichloroethoxycarbonyl) deprotection methods using Bu₃Sn . Orthogonality tested against TBS and PMB groups shows no cross-reactivity .
Q. What computational tools are effective for predicting reaction pathways involving this compound?
- Methodological Answer :
- Retrosynthesis AI : Platforms like Pistachio and Reaxys propose routes based on analogous silane reactions (e.g., triethyl(aryloxy)silanes) .
- Molecular Dynamics : Simulate solvent effects on silylation kinetics (e.g., polar aprotic vs. nonpolar solvents) .
Contradictions and Data Gaps
- Synthesis Yields : suggests AI tools predict high yields (>80%), but experimental reports (e.g., ) note ~60–70% yields due to steric hindrance from trichloroethoxy groups.
- Environmental Impact : Safety sheets ( ) caution against aqueous release, but no ecotoxicity data exists. Researchers should conduct OECD 301D biodegradability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
